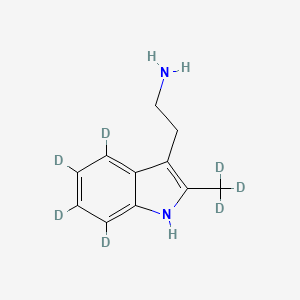

2-Methyltryptamine-d7

説明

2-Methyltryptamine-d7 is a deuterated derivative of 2-methyltryptamine (2-MT), a substituted tryptamine with a methyl group at the second position of the indole ring (IUPAC: 2-(2-methyl-1H-indol-3-yl)ethanamine; CAS 2731-06-8) . The "-d7" designation indicates seven deuterium atoms replacing hydrogen atoms, likely positioned on the methyl group and ethylamine side chain. This isotopic labeling enhances metabolic stability and facilitates pharmacokinetic studies without significantly altering receptor binding properties .

Structurally, 2-Methyltryptamine shares a core indole ring system with serotonin (5-HT), enabling interactions with serotonin receptors (e.g., 5-HT2A) and monoamine oxidase (MAO) enzymes. Its deuterated form retains these interactions but may exhibit delayed metabolism due to the kinetic isotope effect .

特性

分子式 |

C11H14N2 |

|---|---|

分子量 |

181.28 g/mol |

IUPAC名 |

2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine |

InChI |

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D |

InChIキー |

CPVSLHQIPGTMLH-AAYPNNLASA-N |

異性体SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C([2H])([2H])[2H])CCN)[2H])[2H] |

正規SMILES |

CC1=C(C2=CC=CC=C2N1)CCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltryptamine-d7 typically involves the deuteration of 2-Methyltryptamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of 2-Methyltryptamine-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .

化学反応の分析

Types of Reactions

2-Methyltryptamine-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed.

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or alkylated tryptamine derivatives.

科学的研究の応用

2-Methyltryptamine-d7 has a wide range of applications in scientific research:

作用機序

2-Methyltryptamine-d7 exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and modulation of various signaling pathways. The compound’s deuterated form allows for detailed studies of its pharmacokinetics and metabolism, providing insights into its mechanism of action .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of tryptamines are highly sensitive to substitutions on the indole ring and ethylamine side chain. Below is a comparison of 2-Methyltryptamine-d7 with key analogs:

Table 1: Structural and Functional Group Comparison

| Compound | Substitution Pattern | Key Functional Groups |

|---|---|---|

| 2-Methyltryptamine-d7 | Methyl at C2; deuterated ethylamine side chain | Indole, methyl, deuterated amine |

| Tryptamine | No substitutions | Indole, primary amine |

| N,N-Dimethyltryptamine (DMT) | N,N-dimethyl on ethylamine | Indole, dimethylamine |

| 5-MeO-DMT | Methoxy at C5; N,N-dimethyl | Indole, methoxy, dimethylamine |

| Psilocybin | Phosphoryloxy at C4; dimethylamine | Indole, phosphate ester |

| 7-Methoxytryptamine | Methoxy at C7; primary amine | Indole, methoxy, primary amine |

| 1-Methyltryptamine | Methyl at N1; primary amine | Indole, N-methyl, primary amine |

Sources:

Pharmacological Activity

Substitutions profoundly influence receptor binding, metabolic stability, and biological activity:

Table 2: Receptor Affinity and Enzyme Inhibition Data

| Compound | 5-HT2A Receptor Activity | MAO Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) |

|---|---|---|---|

| 2-Methyltryptamine | Antagonist | 43.21 | 0.176 |

| N-Methyltryptamine | Agonist | 30.00 | 0.250 |

| DMT | Partial Agonist | 25.00 | Not specified |

| 5-MeO-DMT | Agonist | 18.50 | 0.320 |

| 7-Methoxytryptamine | Antagonist | 55.00 | 0.210 |

Key Findings :

- Positional Effects : The methyl group at C2 in 2-MT reduces 5-HT2A agonism compared to DMT and 5-MeO-DMT, shifting activity toward antagonism .

- Methoxy vs. Methyl : 7-Methoxytryptamine (methoxy at C7) shows weaker MAO inhibition than 2-MT, highlighting the role of substitution position in enzyme interaction .

- N-Substitutions : N,N-Dimethylation (DMT) enhances lipophilicity and receptor affinity compared to primary amines like tryptamine .

Metabolic Stability

- Deuterium Effects: 2-Methyltryptamine-d7 is expected to exhibit prolonged half-life compared to non-deuterated 2-MT due to reduced metabolic cleavage of C-D bonds .

- MAO Sensitivity: Non-deuterated 2-MT has moderate MAO inhibition (IC50 43.21 µM), suggesting partial resistance to oxidative deamination compared to DMT (IC50 25.00 µM) .

Unique Properties of 2-Methyltryptamine-d7

Isotopic Labeling: The deuterium atoms enable precise tracking in metabolic and pharmacokinetic studies, a feature absent in non-deuterated analogs .

Structural Rigidity : The C2 methyl group may restrict indole ring flexibility, altering binding kinetics compared to unsubstituted tryptamines .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。